molecular formula C20H14N2O2 B5589842 3-(2-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone

3-(2-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone

Cat. No. B5589842
M. Wt: 314.3 g/mol
InChI Key: CUCOLQPZWVFWTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(2-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone involves precursor compounds such as 2-amino-N-phenyl-benzamide, leading to the formation of the quinazolinone compound through cyclization and subsequent reactions. Techniques like single-crystal X-ray diffraction analysis have been used to characterize the synthesized compounds, providing insights into their crystal structure and formation processes (Yong, 2005).

Molecular Structure Analysis

The molecular structure of 3-(2-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone has been studied using single-crystal X-ray diffraction, revealing an orthorhombic space group with detailed dimensions. This analysis shows a two-dimensional network structure formed by hydrogen bonds and electrostatic interactions, highlighting the compound's stable configuration (Yong, 2005).

Chemical Reactions and Properties

This compound exhibits unique chemical reactions, such as polymorph-dependent solid-state fluorescence and selective metal-ion-sensor properties, indicating its potential as a functional material for detecting metal ions. The reactions leading to these properties involve the excited-state intramolecular proton transfer (ESIPT) mechanism, showcasing its chemical versatility (Anthony, 2012).

Physical Properties Analysis

The physical properties, including solid-state fluorescence and selective sensing abilities for Zn(2+) and Cd(2+) ions, have been studied, indicating the compound's efficacy as a sensor. These properties are attributed to the conformational twist between the phenyl and quinazolinone rings, affecting molecular packing and fluorescence behavior (Anthony, 2012).

Chemical Properties Analysis

The chemical properties, especially concerning the synthesis and antioxidant properties of 2-substituted quinazolin-4(3H)-ones, have been thoroughly investigated. These studies have provided insights into structure–antioxidant activity relationships, indicating the importance of hydroxyl groups and specific substituents for enhancing antioxidant activity. Additionally, certain derivatives have shown promising metal-chelating properties, further expanding the compound's utility in chemical applications (Mravljak et al., 2021).

Mechanism of Action

The mechanism of action of quinazolinones can vary widely depending on their chemical structure and the biological target. Some quinazolinones have been found to have antimicrobial, anticancer, and anti-inflammatory activities .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with “3-(2-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone” would depend on various factors including its physical and chemical properties, how it’s used or handled, and the extent of exposure .

Future Directions

The study of quinazolinones is an active area of research due to their diverse biological activities. Future research on “3-(2-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone” could involve exploring its potential biological activities, developing more efficient synthesis methods, or studying its behavior under different chemical conditions .

properties

IUPAC Name

3-(2-hydroxyphenyl)-2-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c23-18-13-7-6-12-17(18)22-19(14-8-2-1-3-9-14)21-16-11-5-4-10-15(16)20(22)24/h1-13,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCOLQPZWVFWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641741
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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